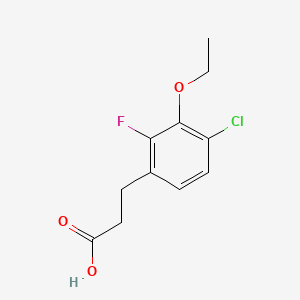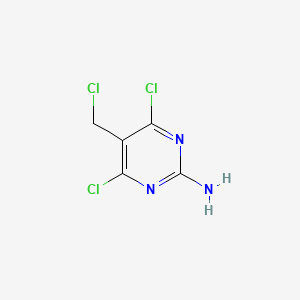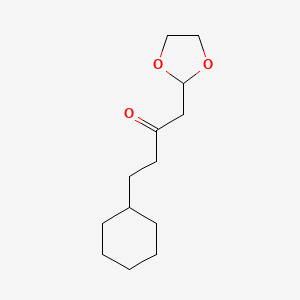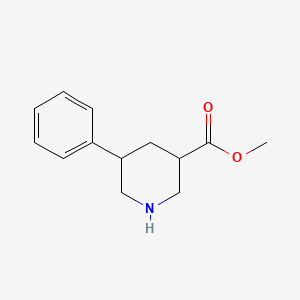![molecular formula C9H16N2O B1428497 1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone CAS No. 1147422-10-3](/img/structure/B1428497.png)
1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone
Vue d'ensemble
Description
“1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone” is a laboratory chemical used for scientific research and development . Its IUPAC name is 7-acetyl-2,7-diazaspiro[3.5]nonane .
Molecular Structure Analysis
The molecular formula of “1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone” is C9H16N2O . The InChI code is 1S/C9H16N2O/c1-8(12)11-4-2-9(3-5-11)6-10-7-9/h10H,2-7H2,1H3 .
Physical And Chemical Properties Analysis
The molecular weight of “1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone” is 168.24 . It should be stored in a refrigerator .
Applications De Recherche Scientifique
Covalent Inhibitors of KRAS G12C
This compound has been evaluated for its potential as a covalent inhibitor of KRAS G12C, which is a mutation associated with various cancers. The derivatives of this compound have shown favorable metabolic stability and anti-tumor activity .
Life Sciences and Organic Synthesis
The compound is also mentioned in the context of life sciences research and organic synthesis. It is used as a reagent in various fields, including advanced technology research related to life sciences, as well as environmental measurement .
Mécanisme D'action
Safety and Hazards
Orientations Futures
The compound has shown promising results in the treatment of solid tumors . Further optimization led to the identification of a potent compound with high metabolic stabilities in human and mouse liver microsomes . This compound showed a dose-dependent antitumor effect on subcutaneous administration in an NCI-H1373 xenograft mouse model .
Propriétés
IUPAC Name |
1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-8(12)11-4-2-9(3-5-11)6-10-7-9/h10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBGDSXUIAWZNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone](/img/structure/B1428414.png)


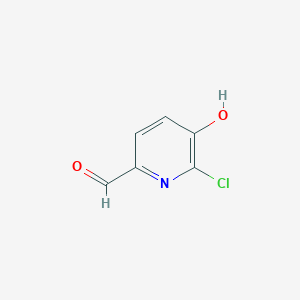
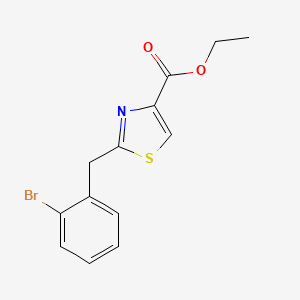

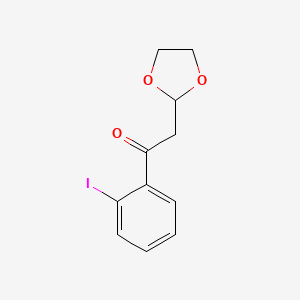

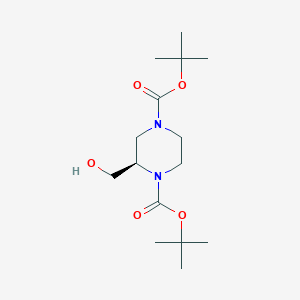
![cis-hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride](/img/structure/B1428424.png)
